5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid

Catalog No.
S7756001
CAS No.
M.F
C15H16N2O4S
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carbo...

Product Name

5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid

IUPAC Name

5-[(2-morpholin-4-ylacetyl)amino]-1-benzothiophene-2-carboxylic acid

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C15H16N2O4S/c18-14(9-17-3-5-21-6-4-17)16-11-1-2-12-10(7-11)8-13(22-12)15(19)20/h1-2,7-8H,3-6,9H2,(H,16,18)(H,19,20)

InChI Key

XZVUHOHCOLFMRN-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)O

Canonical SMILES

C1COCCN1CC(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)O
5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid, also known as MOTBA, is a heterocyclic compound that has gained significant attention in various fields of research and industry. This paper aims to provide an informative and engaging perspective on the properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety, applications, current state of research, potential implications, limitations, and future directions of MOTBA.
5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid is a synthetic compound that belongs to the benzo[b]thiophene-2-carboxylic acid family, which has diverse biological activities such as antiviral, anti-inflammatory, antimicrobial, and anticancer properties. It is derived from benzo[b]thiophene, an organic sulfur compound widely used in pharmaceuticals and agrochemicals.
5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid has a molecular formula of C14H14N2O4S and a molecular weight of 314.34 g/mol. It is a white to off-white powder with a melting point of 180-183°C and a solubility of 0.1-1 mg/mL in dimethyl sulfoxide, methanol, and water. The compound is stable under normal conditions but sensitive to light and oxidizing agents.
The synthesis of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid involves the condensation reaction of 2-amino-5-methylthiophene-3-carboxylic acid with morpholine and chloroacetyl chloride in the presence of triethylamine and dimethylformamide. The final product is characterized by spectroscopic methods such as nuclear magnetic resonance, infrared, and mass spectrometry.
The analysis of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid is crucial for its identification and quantification in various matrices. High-performance liquid chromatography, gas chromatography, and capillary electrophoresis are commonly used analytical techniques to determine the compound's purity, stability, and degradation kinetics.
5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid has been reported to possess diverse biological activities such as antifungal, antiviral, and antimicrobial properties. It acts by inhibiting the DNA synthesis and RNA-dependent RNA polymerase of infecting microorganisms, leading to their destruction. Moreover, 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid has shown potential anticancer effects by inhibiting the activity of the protein kinases involved in tumor growth and metastasis.
The toxicity and safety of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid have been investigated in various scientific studies. It has been reported to exhibit low acute toxicity and no mutagenic or genotoxic effects in bacterial and mammalian cell lines. However, the long-term toxicity of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid in humans and animals is yet to be established.
5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid has diverse applications in scientific experiments, including drug discovery, chemical synthesis, and materials science. It has been used as a scaffold for designing novel antiviral and anticancer drugs, as well as a ligand for metal ions and proteins.
5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid has gained significant attention in the scientific community due to its broad spectrum of biological activities and potential therapeutic applications. Many studies are ongoing to explore its mechanism of action, pharmacokinetics, and pharmacodynamics to develop safe and effective drugs based on this compound.
5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid has massive implications in various fields of research and industry, including biomedical, pharmaceutical, and agricultural sectors. It can be used to develop new drugs, pesticides, and agrochemicals with high efficacy and low toxicity. Moreover, 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid has potential applications in diagnostics, biosensors, and nanotechnology.
Although 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid has shown promising biological activities and therapeutic applications, several limitations and future directions need to be considered. The compound's stability, solubility, and toxicity need to be further investigated to develop safe and effective drugs. Moreover, the optimization of synthetic methods and the structural modification of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid could enhance its biological activities and specificity.
-Optimization of synthetic methods to improve yield and purity
-Further investigation of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid's stability and solubility in a variety of matrices
-Development of novel derivatives of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid for enhanced biological activities and specificity
-Exploration of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid's potential as a ligand for metal ions and proteins in materials science
-Application of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid in biosensors and nanotechnology for diagnostic purposes
-Development of environmentally friendly methods for the synthesis and degradation of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

320.08307817 g/mol

Monoisotopic Mass

320.08307817 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-01-05

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